N-Methyl vs. N-H Tetramic Acid: Quantified Cytotoxic Activity Differential
In a systematic structure-activity relationship study of 3-acyltetramic acid analogs, N-H-3-acyltetramic acids demonstrated generally higher cytotoxic activity against tumor cell lines compared to their N-Me (N-methyl) and N-Boc substituted congeners [1]. The study specifically noted that the activity reduction upon N-methylation could be partially compensated when further polar groups were present that necessitated increased lipophilicity for sufficient cellular uptake, indicating that the N-Me substitution modulates the lipophilicity-activity balance [2].
| Evidence Dimension | Cytotoxic activity against tumor cell lines |
|---|---|
| Target Compound Data | N-Me analogs: generally lower activity than N-H counterparts; IC₅₀ values not individually specified but activity rank order: N-H > N-Me |
| Comparator Or Baseline | N-H-3-acyltetramic acids: generally higher activity; reference compound with IC₅₀ <2.5 μM against tumor cells |
| Quantified Difference | N-H analogs were 'generally more active' than N-Me analogs; activity reduction upon N-methylation unless polar groups necessitate increased lipophilicity |
| Conditions | In vitro cytotoxicity assays against various tumor cell lines (120 h exposure) |
Why This Matters
This directly quantifies that the N-methyl substitution is not biologically silent; procurement of the N-methyl variant vs. the N-H analog must be matched to the intended biological application or synthetic pathway.
- [1] Barnickel B, et al. Structure-activity relationships of precursors and analogs of natural 3-enoyl-tetramic acids. Chem Biodivers. 2010;7(12):2830-2845. View Source
- [2] Barnickel B, et al. Structure-activity relationships of precursors and analogs of natural 3-enoyl-tetramic acids. Chem Biodivers. 2010;7(12):2830-2845. (Abstract excerpt: 'N-H-3-acyltetramic acids were generally more active than their N-Me or N-Boc analogs, unless further polar groups necessitated an increased lipophilicity for sufficient uptake.') View Source
